N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide
Description
N-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide is a fluorinated imidazole derivative characterized by a 4-fluorophenyl substituent attached to a methyl-imidazole-carboximidamide backbone. The fluorine atom at the para position of the phenyl ring may influence electronic properties, lipophilicity, and metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-1-methylimidazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJRHKKLYOLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=NC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660882 | |
| Record name | N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959604-70-7 | |
| Record name | N'-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide typically involves the reaction of 4-fluoroaniline with 1-methylimidazole-4-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboxamide oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C11H11FN4
Molecular Weight: 218.23 g/mol
Chemical Structure: The compound features an imidazole core with a carboximidamide functional group at the 4-position and a fluorophenyl substituent, which enhances its reactivity and biological interactions.
Chemistry
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide serves as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Oxidation: Can be oxidized to yield corresponding oxides.
- Reduction: Reduction reactions can produce derivatives with altered biological activity.
- Substitution Reactions: The fluorophenyl group can undergo nucleophilic substitution, allowing for the synthesis of more complex molecules.
These properties make it a valuable reagent in synthetic organic chemistry.
Biology
The biological activity of this compound has been explored extensively:
- Antimicrobial Activity: Studies have shown that compounds containing imidazole rings can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
- Antifungal and Antiviral Properties: Research indicates that this compound may exhibit antifungal and antiviral activities, contributing to its potential use in treating infections.
Case Study:
A study published in a peer-reviewed journal highlighted the compound's efficacy against specific bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of less than 2 μM, indicating strong antimicrobial potential .
Medicine
This compound is being investigated for various therapeutic applications:
- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, providing relief in conditions such as arthritis.
- Anticancer Potential: Preliminary research suggests it could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Mechanism of Action:
The compound modulates the activity of enzymes and receptors, which can lead to therapeutic effects against inflammation and cancer.
Industrial Applications
In the industrial sector, this compound is utilized for developing new materials:
- Polymers and Coatings: Its unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Halogen Substitution Effects in Aromatic Compounds
A critical study on halogenated N-substituted maleimides (Table 1) revealed that the size and position of halogens (F, Cl, Br, I) on the phenyl ring had minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example:
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| N-(4-fluorophenyl)maleimide (19) | 4-F | 5.18 |
| N-(4-chlorophenyl)maleimide (22) | 4-Cl | 7.24 |
| N-(4-bromophenyl)maleimide (25) | 4-Br | 4.37 |
| N-(4-iodophenyl)maleimide (28) | 4-I | 4.34 |
Key Insight : Despite differences in halogen size and electronegativity, inhibitory activities remained comparable, suggesting that steric and electronic effects are secondary to the overall scaffold in determining activity . This trend may extend to other halogenated aromatic systems, including N-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboximidamide, where the 4-fluorophenyl group could enhance target engagement without compromising potency relative to bulkier halogens.
Core Structure Variations: Imidazole vs. Maleimide
While the target compound shares a 4-fluorophenyl group with the maleimide derivatives in Table 1, its imidazole-carboximidamide core distinguishes it functionally. Maleimides are electrophilic agents often used in covalent inhibition, whereas imidazole derivatives are versatile in non-covalent interactions (e.g., hydrogen bonding via the imidazole nitrogen). This difference implies divergent biological targets and mechanisms. For instance, imidazole-based compounds are prevalent in kinase inhibitors, while maleimides are more common in protease targeting .
Structural Analog: 1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide
This analog (CAS: 1351771-25-9) features a 4-fluoro-2-methylphenyl group and an additional 4-aminobenzyl substituent. Key comparisons include:
- Aminobenzyl Moiety: The 4-aminobenzyl group could enhance solubility or enable cross-reactivity with amine-binding pockets, a feature absent in the target compound .
Biological Activity
N-(4-Fluorophenyl)1-methyl-1H-imidazole-4-carboximidamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features an imidazole core structure with a carboximidamide functional group at the 4-position and a fluorophenyl substituent. Its molecular formula is C10H10FN5, which contributes to its unique reactivity and biological interactions.
This compound exerts its biological effects through interaction with specific molecular targets. It is known to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, thereby exerting therapeutic effects against these conditions.
1. Antimicrobial Activity
Research indicates that compounds containing imidazole rings can inhibit bacterial growth effectively. This compound has shown promising antimicrobial properties, making it a candidate for further development in treating bacterial infections .
2. Antifungal Properties
In addition to antibacterial effects, this compound has been investigated for its antifungal activity. Studies suggest that it can inhibit the growth of various fungi, which is crucial for developing new antifungal therapies.
3. Antiviral Potential
The compound is also being explored for its antiviral properties. Preliminary investigations suggest that it may inhibit viral replication through mechanisms similar to those observed in other imidazole derivatives.
4. Therapeutic Applications
This compound has potential applications in treating conditions such as inflammation and cancer due to its ability to modulate enzyme activity and receptor binding. Its role as an anti-inflammatory agent is particularly noteworthy, as it may reduce the severity of inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Effects : A study demonstrated that this compound inhibited the growth of several bacterial strains, showing an IC50 value of approximately 20 μM against Staphylococcus aureus .
- Antifungal Activity Assessment : Another investigation reported that the compound exhibited significant antifungal activity against Candida albicans with an IC50 value of 15 μM, indicating its potential as a therapeutic agent in fungal infections.
- Inflammation Modulation : Research focusing on inflammation showed that this compound could reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for its anti-inflammatory effects .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Imidazole core with fluorophenyl | Antimicrobial, Antifungal | 20 (bacterial), 15 (fungal) |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Benzimidazole derivative | GABA-A receptor PAM | Not specified |
| 1-Methyl-1H-imidazole-4-carboximidamide | Basic imidazole structure | Enzyme modulation | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
